molecular formula C3H8ClNO3 B12849297 Methyl hydroxyglycinate hydrochloride

Methyl hydroxyglycinate hydrochloride

Cat. No.: B12849297
M. Wt: 141.55 g/mol
InChI Key: BJHUTFUJFVBEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hydroxyglycinate hydrochloride (CAS 5680-79-5), also known as glycine methyl ester hydrochloride, is an amino acid-derived hydrochloride salt. Its molecular formula is C₃H₇NO₂·HCl, with a molecular weight of 111.53 g/mol. The compound features a glycine backbone esterified with a methyl group and stabilized by hydrochloric acid, resulting in a water-soluble crystalline solid.

Properties

Molecular Formula

C3H8ClNO3

Molecular Weight

141.55 g/mol

IUPAC Name

methyl 2-(hydroxyamino)acetate;hydrochloride

InChI

InChI=1S/C3H7NO3.ClH/c1-7-3(5)2-4-6;/h4,6H,2H2,1H3;1H

InChI Key

BJHUTFUJFVBEAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNO.Cl

Origin of Product

United States

Preparation Methods

  • There are two main synthetic routes for producing glycine methyl ester hydrochloride:

      Glycine as a starting material:

      Chloroacetic acid as a starting material:

  • Chemical Reactions Analysis

    • Glycine methyl ester hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.
    • Common reagents include hydrogen chloride, ethanol, and ammonia.
    • Major products include glycine methyl ester itself and intermediates for the synthesis of other compounds.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism of action for glycine methyl ester hydrochloride depends on its specific application. For example:
      • In peptide synthesis, it acts as a protecting group for amino acids during peptide bond formation.
      • In pesticide synthesis, it contributes to the overall structure and activity of the final compound.
  • Comparison with Similar Compounds

    Molecular and Structural Differences

    The table below compares methyl hydroxyglycinate hydrochloride with three structurally or functionally related hydrochloride salts:

    Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
    Methyl hydroxyglycinate HCl 5680-79-5 C₃H₇NO₂·HCl 111.53 Amino acid ester, hydrochloride
    Methoxyamine HCl 593-56-6 CH₅NO·HCl 83.51 Hydroxylamine, hydrochloride
    Nα-Methyl-L-lysine HCl 14000-28-3 C₇H₁₆N₂O₂·HCl 196.68 Methylated amino acid, hydrochloride
    Methylethylamine HCl 624-60-2 C₃H₁₀N·HCl 95.58 Aliphatic amine, hydrochloride

    Physicochemical Properties

    • Solubility : Methyl hydroxyglycinate HCl is highly water-soluble due to its ionic nature and polar functional groups. Methoxyamine HCl and methylethylamine HCl also exhibit high solubility, while Nα-Methyl-L-lysine HCl has moderate solubility due to its larger hydrophobic side chain .
    • Stability : Methyl hydroxyglycinate HCl is stable under dry, cool conditions but hydrolyzes in aqueous alkaline environments. Methoxyamine HCl is moisture-sensitive and requires storage in anhydrous conditions .

    Research Findings and Key Distinctions

    • Biodegradability: Methyl hydroxyglycinate HCl is preferred in cosmetics over parabens due to its eco-friendly degradation profile, whereas methoxyamine HCl is non-biodegradable and requires specialized disposal .
    • Reactivity : Methoxyamine HCl reacts selectively with carbonyl groups, making it invaluable in nucleoside studies, while methyl hydroxyglycinate HCl’s ester group enables peptide bond formation .
    • Thermal Stability : Nα-Methyl-L-lysine HCl decomposes at higher temperatures (>200°C), whereas methyl hydroxyglycinate HCl remains stable up to 150°C .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.